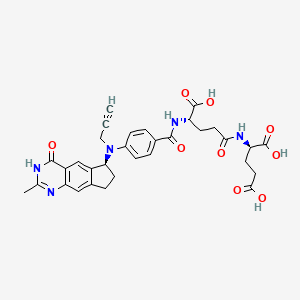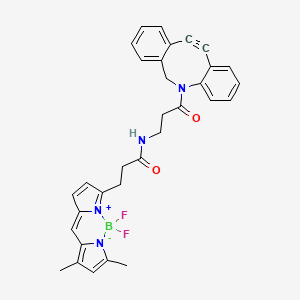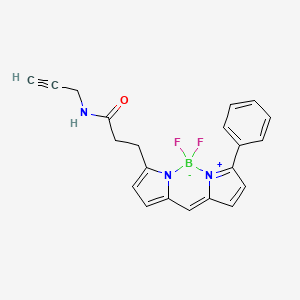
BGC-638
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BGC-638 involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-(2-chloroethyl)-2,2-dimethyl-3-hydroxypropane to form a hemiacetal, which is then reduced to this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: BGC-638 undergoes various chemical reactions, including substitution and reduction reactions. These reactions are essential for its synthesis and modification to enhance its efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-hydroxy-3-methoxybenzaldehyde and 1-(2-chloroethyl)-2,2-dimethyl-3-hydroxypropane. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is the thymidylate synthase inhibitor itself. This compound is then used in various scientific research applications due to its selective targeting of α-folate receptor-overexpressing tumors .
Scientific Research Applications
BGC-638 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thymidylate synthase inhibition . In biology and medicine, this compound is investigated for its potential as a targeted cancer therapy, specifically for tumors that overexpress the α-folate receptor . Its selective targeting mechanism makes it a valuable tool for studying cancer cell biology and developing new therapeutic strategies .
Mechanism of Action
BGC-638 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis . The compound is specifically transported into cells via the α-folate receptor, which is overexpressed in certain types of tumors . Once inside the cell, this compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death . This selective targeting mechanism minimizes the impact on normal cells and reduces potential side effects .
Comparison with Similar Compounds
BGC-638 is similar to other thymidylate synthase inhibitors, such as BGC-945 . Both compounds are designed to target α-folate receptor-overexpressing tumors, but this compound has shown higher potency in certain tumor cell lines . Other similar compounds include plevitrexed, which also inhibits thymidylate synthase but has a broader range of activity and can affect normal tissues . The unique selectivity of this compound for α-folate receptor-overexpressing tumors makes it a promising candidate for targeted cancer therapy .
Conclusion
This compound is a thymidylate synthase inhibitor with significant potential in targeted cancer therapy. Its selective targeting of α-folate receptor-overexpressing tumors, combined with its potent inhibitory effects on thymidylate synthase, makes it a valuable compound for scientific research and therapeutic development. Further studies and industrial production methods will help to fully realize its potential in clinical applications.
Properties
CAS No. |
416852-27-2 |
|---|---|
Molecular Formula |
C32H33N5O9 |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1 |
InChI Key |
DJBPYPCKXOFYII-USZFVNFHSA-N |
SMILES |
O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O |
Isomeric SMILES |
CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)








